methyl 2-amino-3-fluoro-5-iodobenzoate
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Overview
Description
Methyl 2-amino-3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H7FINO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the third position, and an iodine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-fluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 2-amino-5-fluorobenzoate. The reaction typically uses iodine and silver sulfate in ethanol at room temperature. The mixture is stirred under nitrogen for one hour, then quenched with a saturated solution of sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Methyl 2-amino-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of complex organic compounds and materials science research.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- Methyl 2-amino-5-fluoro-3-iodobenzoate
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 2-amino-3-fluoro-5-chlorobenzoate
Comparison: Methyl 2-amino-3-fluoro-5-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of fluorine at the third position and iodine at the fifth position may enhance its stability and binding properties in biological systems .
Properties
CAS No. |
2091147-12-3 |
---|---|
Molecular Formula |
C8H7FINO2 |
Molecular Weight |
295 |
Purity |
95 |
Origin of Product |
United States |
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